2-(4-fluorophenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
The compound 2-(4-fluorophenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide features a 1,3,4-oxadiazole core substituted at the 5-position with a pyridin-2-yl group and at the 2-position with an acetamide-linked 4-fluorophenyl moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capabilities, which enhance interactions with biological targets .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c16-11-6-4-10(5-7-11)9-13(21)18-15-20-19-14(22-15)12-3-1-2-8-17-12/h1-8H,9H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYVLQJTKLTBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl and pyridinyl groups. Common synthetic routes include:
Cyclization Reactions: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Substitution Reactions:
Coupling Reactions: The pyridinyl group can be introduced using coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of automated reactors and continuous flow chemistry to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.
Substitution: The fluorophenyl and pyridinyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are used under conditions such as reflux or microwave-assisted synthesis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has been tested for its ability to inhibit telomerase activity in various cancer cell lines. For instance, derivatives containing the oxadiazole moiety have shown significant inhibition against gastric cancer cell lines, with IC values comparable to established anticancer drugs like ethidium bromide .
Case Studies
- Telomerase Inhibition : A study demonstrated that specific oxadiazole derivatives exhibited potent telomerase inhibitory activity against gastric cancer cells (SGC-7901), with IC values around 2.3 µM .
- Broad-spectrum Antiproliferative Activity : Another investigation found that a series of oxadiazole derivatives showed high efficacy against multiple cancer types, including breast and melanoma cell lines. One compound achieved over 90% inhibition in certain cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of oxadiazoles are also noteworthy. Compounds featuring the oxadiazole structure have been evaluated for their effectiveness against various bacterial and fungal strains.
Case Studies
- Bacterial Inhibition : Research indicated that certain oxadiazole derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
- Fungal Activity : Some derivatives were tested against common fungal pathogens and demonstrated promising antifungal activity, making them potential candidates for further development as antifungal agents .
Neuroprotective Effects
Emerging evidence suggests that oxadiazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Case Studies
- Neuroprotection Against Oxidative Stress : In vitro studies have shown that certain compounds can protect neuronal cells from oxidative stress-induced apoptosis, possibly through the modulation of antioxidant pathways .
- Cognitive Enhancement : Preliminary animal studies suggest that these compounds may enhance cognitive function and memory retention, indicating their potential role in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s structural analogs differ in heterocyclic cores, substituents, and linker chemistry, leading to varied pharmacological profiles. Below is a detailed comparison:
Key Observations:
Core Heterocycle :
- The 1,3,4-oxadiazole core (target compound) is associated with metabolic stability and hydrogen-bonding interactions, whereas thiazole (GSK1570606A) may alter electronic properties and binding affinity. Thiazole-containing GSK1570606A inhibits Mycobacterium tuberculosis enzymes PyrG and PanK, suggesting heterocycle-dependent target specificity .
Substituent Effects :
- Pyridin-2-yl (target compound) vs. 5-bromobenzofuran (5d): The pyridine group enables π-π stacking with aromatic residues in enzymes, while bromobenzofuran increases steric bulk and may enhance tyrosinase inhibition via hydrophobic interactions .
- 4-Fluorophenyl : A common feature across analogs, this group optimizes lipophilicity and membrane permeability.
Linker Chemistry: The direct acetamide linkage in the target compound contrasts with thio linkers in 5d and 4l.
Biological Activity :
- Antimicrobial vs. Anticancer : Benzofuran-oxadiazole hybrids (e.g., 2a/2b in ) exhibit antimicrobial activity, while thio-linked acetamides (e.g., 4l) are cytotoxic, highlighting substituent-driven selectivity .
- Enzyme Inhibition : The triazole-containing Compound III () inhibits COX-2, suggesting that appended heterocycles (e.g., triazole) can modulate anti-inflammatory activity .
Biological Activity
2-(4-fluorophenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a compound that belongs to the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 246.25 g/mol. The structure includes a fluorophenyl group and a pyridine ring connected through an oxadiazole moiety, which is crucial for its biological activity.
The biological activity of oxadiazole derivatives often involves their ability to interact with various biological targets. For instance, studies indicate that compounds containing the 1,3,4-oxadiazole scaffold can inhibit key enzymes involved in cancer progression such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
These interactions can lead to the suppression of tumor cell proliferation and induction of apoptosis in cancer cells .
Anticancer Activity
Recent research highlights the anticancer potential of oxadiazole derivatives. For example:
- In vitro studies have demonstrated that certain oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines including HCT-116 (colorectal), MCF-7 (breast), and HeLa (cervical) cells .
- Molecular docking studies suggest that these compounds can effectively bind to the active sites of target enzymes, disrupting their function and leading to reduced cell viability.
Other Biological Activities
Beyond anticancer properties, oxadiazoles have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some derivatives demonstrate efficacy against bacterial and fungal strains.
- Anti-inflammatory Effects : Certain oxadiazole compounds have been reported to reduce inflammation markers in experimental models.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
Case Studies
- Anticancer Efficacy : In one study, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. Compound 31 showed the most potent activity against HCT-116 cells with an IC50 value indicating strong cytotoxicity .
- Toxicity Assessment : A toxicity study using zebrafish embryos indicated that certain oxadiazole derivatives exhibit low toxicity levels while maintaining significant antifungal activities . This finding is crucial for assessing the safety profile of new drug candidates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
